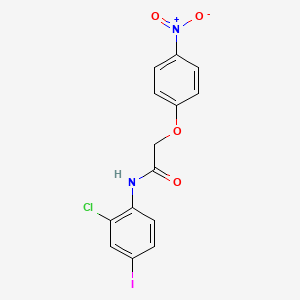

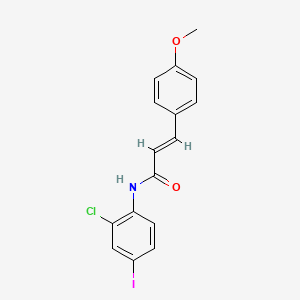

![molecular formula C16H12F3NO4 B3741533 N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3741533.png)

N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Descripción general

Descripción

The compound is a complex organic molecule. It contains a trifluoromethoxyphenyl group, which is a phenyl ring with a trifluoromethoxy (OCF3) substituent . This group is found in various compounds and is known for its unique properties .

Molecular Structure Analysis

The molecular structure of a compound with a trifluoromethoxyphenyl group would include a phenyl ring with a trifluoromethoxy substituent . The exact structure would depend on the other components of the molecule.Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and stability would depend on the specific compound .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

This compound may serve as a precursor in the synthesis of various therapeutic agents. Its structure, featuring a trifluoromethoxy phenyl group, could be pivotal in the development of small molecule inhibitors targeting a range of diseases. For instance, it could be involved in creating novel antituberculosis drugs or inhibitors for cancer cell proliferation .

Pharmacology: Drug Formulation and Delivery

In pharmacology, the compound’s unique properties might be exploited to enhance drug delivery mechanisms. Its ability to interact with biological membranes could lead to more efficient drug formulations, potentially improving the bioavailability of certain medications .

Biochemistry: Enzyme Inhibition Studies

Biochemically, “N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide” could be used to study enzyme inhibition. Its structural components might bind to active sites of specific enzymes, thereby providing insights into enzyme-substrate interactions and aiding in the design of enzyme inhibitors .

Chemical Engineering: Advanced Material Synthesis

In the field of chemical engineering, this compound could be utilized as a building block for synthesizing advanced materials. Its incorporation into polymers or coatings could result in materials with unique electrochemical or photophysical properties, useful in various industrial applications .

Materials Science: Electrochromic Device Development

The compound’s potential electron-withdrawing and donating properties make it a candidate for developing electrochromic devices. These devices change color upon electrical stimulus and have applications in smart windows, displays, and low-energy consumption screens .

Organic Synthesis: Building Block for Complex Molecules

As an organic building block, this compound could be instrumental in the synthesis of complex organic molecules. Its reactive sites allow for various chemical modifications, enabling the creation of a diverse range of compounds with potential applications in organic electronics and photonics .

Mecanismo De Acción

Target of Action

The primary target of N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and plays a crucial role in biological processes such as inflammation and blood pressure regulation .

Mode of Action

The compound interacts with its target, sEH, by inhibiting its activity . This inhibition occurs through the formation of additional hydrogen bonds in the active site of the enzyme . The introduction of the electron-withdrawing trifluoromethoxy unit in the compound decreases the HOMO and LUMO energy levels , which can affect its interaction with the target.

Biochemical Pathways

The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), a group of signaling molecules derived from arachidonic acid. EETs have vasodilatory and anti-inflammatory effects, and their degradation is catalyzed by sEH. By inhibiting sEH, the compound increases the levels of EETs, enhancing their beneficial effects .

Pharmacokinetics

Similar compounds containing a 4-(trifluoromethoxy)phenyl group have been shown to have good bioavailability and stability .

Result of Action

The inhibition of sEH by N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide leads to an increase in the levels of EETs. This can result in vasodilation and a reduction in inflammation, which could be beneficial in conditions such as hypertension, renal pathologies, and other diseases .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO4/c17-16(18,19)24-12-4-2-11(3-5-12)20-15(21)10-1-6-13-14(9-10)23-8-7-22-13/h1-6,9H,7-8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSQSQCNLZKKSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

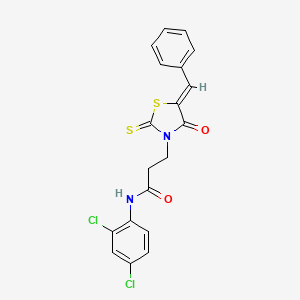

![3-[4-(4-morpholinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3741452.png)

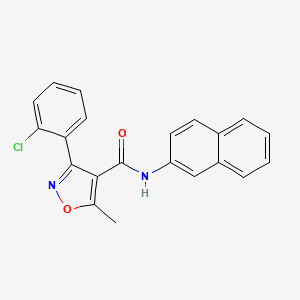

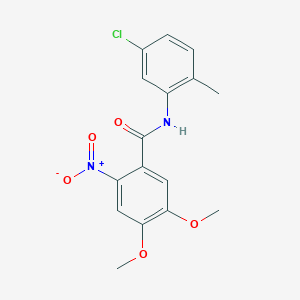

![5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B3741465.png)

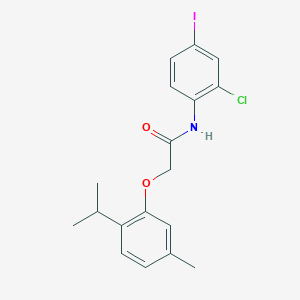

![4-bromo-2-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)phenol](/img/structure/B3741466.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3741493.png)

![ethyl (4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3741500.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-4-morpholinylacetamide](/img/structure/B3741502.png)

![2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-3-pyridinylacetamide](/img/structure/B3741520.png)

![4-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B3741526.png)